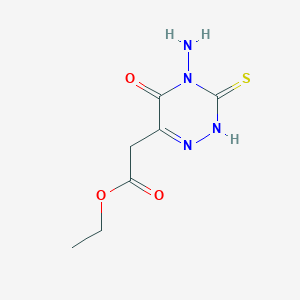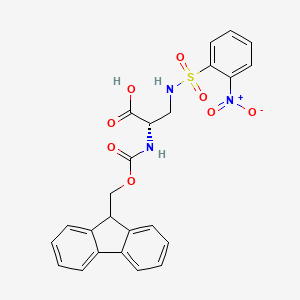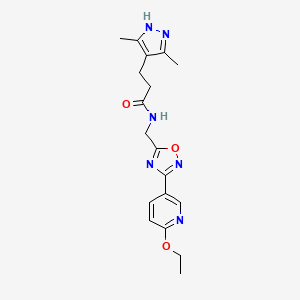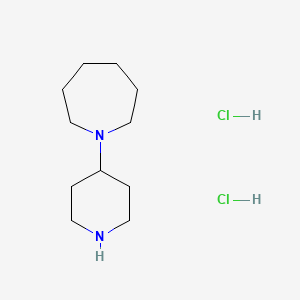![molecular formula C13H13ClN2 B2764093 2-Chlorospiro[6,7-dihydro-5H-quinoline-8,1'-cyclobutane]-3-carbonitrile CAS No. 2361644-67-7](/img/structure/B2764093.png)
2-Chlorospiro[6,7-dihydro-5H-quinoline-8,1'-cyclobutane]-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Chlorospiro[6,7-dihydro-5H-quinoline-8,1’-cyclobutane]-3-carbonitrile” is a complex organic molecule that contains a spirocyclic structure, which is a compound with two rings of different sizes sharing one atom .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, quinoline derivatives are known to undergo a variety of chemical reactions. These include alkylation, thiolation, ring contraction, and annulation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Quinoline derivatives generally have a high density and boiling point . They also tend to have a high polar surface area and polarizability .科学的研究の応用
Photovoltaic and Electronic Properties
Studies have explored derivatives of quinoline for their photovoltaic properties and applications in organic–inorganic photodiode fabrication. For instance, the photovoltaic properties of quinoline derivatives, such as 2-Amino-6-ethyl-5-oxo-4-(3-Ph)-5, 6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (Ph-HPQ) and its chlorinated analogs, have been investigated for potential use in fabricating photodiodes. These compounds exhibit rectification behavior and photovoltaic properties, making them suitable for use as photodiodes with improved diode parameters due to the presence of substitution groups like chlorophenyl (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Optical Properties
The structural and optical properties of quinoline derivatives, including their thin film forms, have been extensively studied, highlighting their potential in various applications due to their polycrystalline nature and optical properties determined from spectrophotometric measurements. These properties are crucial for their potential application in electronics and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Cyclization and Synthesis of Derivatives
Research on the cyclization of N-(ω-chloroalkanoyl) compounds related to quinoline has led to the synthesis of tricyclic benzoquinolizone and azepino[1,2-α]isoquinoline derivatives. Such studies are fundamental for developing new synthetic pathways and compounds with potential applications in medicinal chemistry and material science (Gibson, Chesney, & Popp, 1972).
Antimicrobial Activity
Quinoline-3-carbonitrile derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing potential as DNA-gyrase inhibitors. Such compounds offer promising routes for developing new antimicrobials with specific mechanisms of action, highlighting the versatility of quinoline derivatives in pharmaceutical research (El-Gamal et al., 2018).
Antitumor Activities
The synthesis and evaluation of quinoline derivatives for antitumor activities have revealed significant effects against various cancer cell lines. For example, certain 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives have shown to inhibit the growth of cancer cells, providing a foundation for further research into quinoline-based anticancer agents (El-Agrody et al., 2012).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many quinoline derivatives are associated with hazard statements H302, H315, H319, H335, indicating that they can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
将来の方向性
特性
IUPAC Name |
2-chlorospiro[6,7-dihydro-5H-quinoline-8,1'-cyclobutane]-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-12-10(8-15)7-9-3-1-4-13(5-2-6-13)11(9)16-12/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXRBXSGTBNNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C3(C1)CCC3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorospiro[6,7-dihydro-5H-quinoline-8,1'-cyclobutane]-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate](/img/structure/B2764013.png)

![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2764015.png)



![2-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2764021.png)


![(Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2764024.png)
![2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2764026.png)

